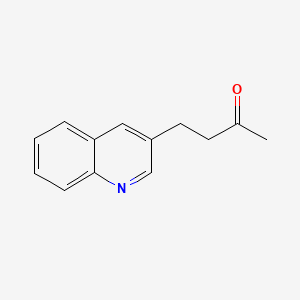

4-Quinolin-3-ylbutan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Quinolin-3-ylbutan-2-one” is a derivative of quinoline . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives involves sequential reactions of 2-alkynylanilines with ketones . This process is mediated by Brønsted acid or Lewis acid . A series of challenging quinolin-4-one derivatives are prepared with good functional group tolerance in an atom-economical fashion . Various synthesis protocols have been reported in the literature for the construction of this scaffold .Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N .Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Aplicaciones Científicas De Investigación

Anticancer Potential

4-Quinolin-3-ylbutan-2-one derivatives have shown promising results in anticancer research. For example, quinolinyl cyanostilbene analogs, structurally related to 4-Quinolin-3-ylbutan-2-one, have demonstrated potent anticancer activity against a variety of human cancer cell lines, with some derivatives showing growth inhibition at nanomolar concentrations (Penthala et al., 2014). Similarly, other quinolin-4-one derivatives have been synthesized and shown potent cytotoxic activity against cancer cell lines, suggesting their potential as anticancer agents (Huang et al., 2013).

Corrosion Inhibition

2-(Quinolin-2-yl)quinazolin-4(3H)-one, a derivative, has been studied as a corrosion inhibitor for steel in acidic environments. This compound has been found to be an effective mixed-type inhibitor, suggesting applications in material sciences and industrial processes (Zhang et al., 2016).

Neurotropic and Psychotropic Properties

Some quinoline derivatives have shown notable psycho- and neurotropic properties, indicating potential applications in neurological and psychiatric disorders. The study of 3-(N-R,R'-aminomethyl)-2-methyl-1H-quinoline-4-ones, for instance, revealed nootropic, antidepressant, and anti-anxiety effects in vivo, suggesting a correlation between chemical structure and biological action (Podolsky et al., 2018).

Antimalarial Activity

Research has also explored quinoline derivatives for antimalarial applications. Novel conjugated quinoline-indoles showed promising activity against Plasmodium falciparum, the parasite responsible for malaria, potentially offering new avenues for antimalarial drug development (Teguh et al., 2013).

Chemical Synthesis Advancements

Advancements in the synthesis of quinolin-2(1H)-ones have been achieved using microwave-assisted organic synthesis, highlighting the compound's relevance in organic chemistry and pharmaceutical development (Glasnov et al., 2005).

HIV-1 Inhibition

Derivatives of 4-Quinolin-3-ylbutan-2-one have been investigated as HIV-1 integrase inhibitors. Specifically, 2-(quinolin-3-yl) acetic acid derivatives have shown the ability to block multiple steps of HIV-1 integration, offering potential as antiretroviral compounds (Kessl et al., 2012).

Androgen Receptor Modulation

In the field of endocrinology, certain quinolin-2-one derivatives have been identified as modulators of the human androgen receptor, suggesting potential applications in treating conditions related to androgen receptor activity (Edwards et al., 1999).

Direcciones Futuras

Quinoline and its derivatives have become essential compounds in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . The future direction in the study of “4-Quinolin-3-ylbutan-2-one” and similar compounds would likely involve the development of new synthesis methods and the exploration of their potential applications in various fields .

Propiedades

IUPAC Name |

4-quinolin-3-ylbutan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10(15)6-7-11-8-12-4-2-3-5-13(12)14-9-11/h2-5,8-9H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKTVPYPTAZGKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC2=CC=CC=C2N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Quinolin-3-ylbutan-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,4-Trifluoro-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2887695.png)

![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2887701.png)

![8-chloro-2-(4-methylthiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2887704.png)

![tert-butyl 4-{N-[(pyridin-2-yl)methyl]prop-2-enamido}azepane-1-carboxylate](/img/structure/B2887709.png)

![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2887710.png)